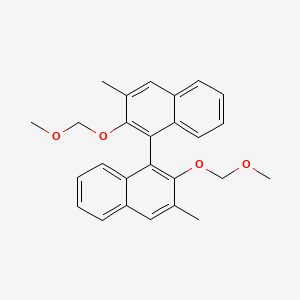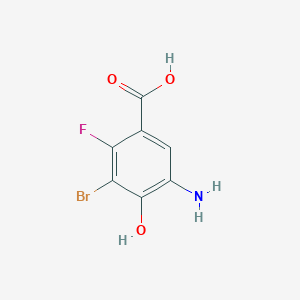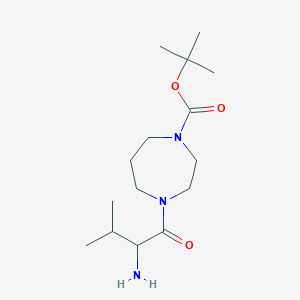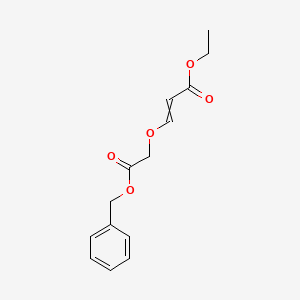
(11bR)-2,2'-Bis(methoxymethoxy)-3,3'-dimethyl-1,1'-binaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2,2’-Bis(methoxymethoxy)-3,3’-dimethyl-1,1’-binaphthalene is a complex organic compound characterized by its unique binaphthalene structure. This compound is notable for its potential applications in various fields, including organic synthesis and materials science. The presence of methoxymethoxy groups and dimethyl substitutions on the binaphthalene core contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2’-Bis(methoxymethoxy)-3,3’-dimethyl-1,1’-binaphthalene typically involves multi-step organic reactions. One common approach starts with the preparation of the binaphthalene core, followed by the introduction of methoxymethoxy groups and dimethyl substitutions. Key steps in the synthesis may include:
Formation of the Binaphthalene Core: This can be achieved through coupling reactions such as Suzuki or Stille coupling, using appropriate naphthalene derivatives as starting materials.
Introduction of Methoxymethoxy Groups: This step involves the protection of hydroxyl groups on the binaphthalene core using methoxymethyl chloride in the presence of a base like sodium hydride.
Dimethyl Substitution:
Industrial Production Methods
Industrial production of (1S)-2,2’-Bis(methoxymethoxy)-3,3’-dimethyl-1,1’-binaphthalene may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for coupling reactions and efficient purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
(1S)-2,2’-Bis(methoxymethoxy)-3,3’-dimethyl-1,1’-binaphthalene can undergo various chemical reactions, including:
Oxidation: The methoxymethoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to remove the methoxymethoxy groups, yielding the corresponding hydroxyl derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the binaphthalene core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Hydroxyl derivatives
Substitution: Nitro or halogenated binaphthalene derivatives
科学的研究の応用
(1S)-2,2’-Bis(methoxymethoxy)-3,3’-dimethyl-1,1’-binaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and natural products.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Catalysis: It acts as a ligand in asymmetric catalysis, facilitating enantioselective reactions in the synthesis of chiral compounds.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of (1S)-2,2’-Bis(methoxymethoxy)-3,3’-dimethyl-1,1’-binaphthalene depends on its application. In catalysis, the compound functions as a chiral ligand, coordinating to metal centers and inducing enantioselectivity in catalytic reactions. The methoxymethoxy groups and dimethyl substitutions influence the electronic and steric properties of the ligand, enhancing its effectiveness in asymmetric synthesis.
類似化合物との比較
Similar Compounds
- (1S)-2,2’-Bis(hydroxymethoxy)-3,3’-dimethyl-1,1’-binaphthalene
- (1S)-2,2’-Bis(methoxy)-3,3’-dimethyl-1,1’-binaphthalene
- (1S)-2,2’-Bis(ethoxymethoxy)-3,3’-dimethyl-1,1’-binaphthalene
Uniqueness
(1S)-2,2’-Bis(methoxymethoxy)-3,3’-dimethyl-1,1’-binaphthalene is unique due to the presence of methoxymethoxy groups, which provide specific electronic and steric effects that are not present in similar compounds. These effects enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and catalysis.
特性
分子式 |
C26H26O4 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC名 |
2-(methoxymethoxy)-1-[2-(methoxymethoxy)-3-methylnaphthalen-1-yl]-3-methylnaphthalene |
InChI |
InChI=1S/C26H26O4/c1-17-13-19-9-5-7-11-21(19)23(25(17)29-15-27-3)24-22-12-8-6-10-20(22)14-18(2)26(24)30-16-28-4/h5-14H,15-16H2,1-4H3 |
InChIキー |
HCCDUVIGYCWYAY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC=CC=C2C(=C1OCOC)C3=C(C(=CC4=CC=CC=C43)C)OCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,4-dione](/img/structure/B14786734.png)



![4-amino-1-[(3R)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B14786758.png)

![Sodium;[5-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B14786761.png)
![3-[2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14786766.png)
![Methyl 3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate](/img/structure/B14786775.png)
![tert-Butyl (2-(7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)ethyl)carbamate](/img/structure/B14786781.png)
![(1R,2R,4R,8S,9S,12R,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B14786783.png)
